4,4-Difluoro-3,5-dimethylcyclohexan-1-one
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Overview
Description
4,4-Difluoro-3,5-dimethylcyclohexan-1-one is a fascinating chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a cyclohexanone ring, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-3,5-dimethylcyclohexan-1-one typically involves the fluorination of 3,5-dimethylcyclohexanone. One common method is the reaction of 3,5-dimethylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-3,5-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
4,4-Difluoro-3,5-dimethylcyclohexan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and ketone group play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to desired effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanone
- 2-Fluorocyclohexanone
- 4,4-Dimethylcyclohexanone
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
4,4-Difluoro-3,5-dimethylcyclohexan-1-one stands out due to its unique combination of fluorine and methyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H12F2O |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
4,4-difluoro-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H12F2O/c1-5-3-7(11)4-6(2)8(5,9)10/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZYBZEXCIBNYNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C1(F)F)C |
Origin of Product |
United States |
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